2-Butynoic Acid-d3
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Overview
Description
It is a short-chain unsaturated carboxylic acid with the molecular formula C4HD3O2 and a molecular weight of 87.09 g/mol . This compound is used as a stable isotope-labeled compound in various scientific research applications.
Preparation Methods
2-Butynoic Acid can be synthesized through several methods. One common method involves the treatment of acetoacetic ester with phosphorus pentachloride followed by dehydrochlorination . Another method includes the base-catalyzed isomerization of 3-butynoic acid . Industrial production often involves the reaction of propyne with a strong base to form an acetylide, followed by carbonation with carbon dioxide .
Chemical Reactions Analysis
2-Butynoic Acid-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
2-Butynoic Acid-d3 is widely used in scientific research due to its stable isotope labeling. It is used as an intermediate in organic synthesis and pharmaceuticals . It is involved in the cycloalkylation of phenols to flavones and chromones, and the cyclization of gamma-butyrolactones . It is also used in the synthesis of Z-trisubstituted olefins through gamma-alkylation . Additionally, it plays a crucial role in the preparation of chirally pure 1,2,3,4-tetrahydroisoquinoline analogs, which have applications as anti-cancer agents .
Mechanism of Action
The mechanism of action of 2-Butynoic Acid-d3 involves its interaction with various molecular targets and pathways. It acts as a synthon in organic synthesis, facilitating the formation of complex molecules through cycloalkylation and cyclization reactions . The deuterium labeling allows for the tracking and analysis of metabolic pathways and reaction mechanisms in biological systems .
Comparison with Similar Compounds
2-Butynoic Acid-d3 is similar to other short-chain unsaturated carboxylic acids such as 3-butynoic acid and 4-chloro-2-butynoic acid . its deuterium labeling makes it unique for use in stable isotope labeling studies. This labeling provides an advantage in tracing and analyzing metabolic pathways and reaction mechanisms, which is not possible with non-deuterated analogs .
Similar Compounds
- 3-Butynoic Acid
- 4-Chloro-2-Butynoic Acid
- Tetrolic Acid (2-Butynoic Acid)
Properties
Molecular Formula |
C4H4O2 |
---|---|
Molecular Weight |
87.09 g/mol |
IUPAC Name |
4,4,4-trideuteriobut-2-ynoic acid |
InChI |
InChI=1S/C4H4O2/c1-2-3-4(5)6/h1H3,(H,5,6)/i1D3 |
InChI Key |
LUEHNHVFDCZTGL-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C#CC(=O)O |
Canonical SMILES |
CC#CC(=O)O |
Origin of Product |
United States |
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